

Core Physical Properties of N-Ethylpyrrolidone (NEP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethylpyrrolidin-2-one*

Cat. No.: *B1215724*

[Get Quote](#)

N-Ethylpyrrolidone (NEP), with the CAS number 2687-91-4 and molecular formula $C_6H_{11}NO$, is a colorless to pale yellow liquid known for its high polarity, chemical stability, and broad solvency.^{[1][2]} Accurate knowledge of its boiling and melting points is crucial for its application in various fields, including pharmaceuticals, electronics, and coatings.^[3]

Quantitative Data Summary

The boiling and melting points of NEP have been reported across various sources. The boiling point is highly dependent on pressure, while the melting point (or freezing point) signifies the transition to a solid state. The data below has been compiled and organized for clarity.

Physical Property	Reported Value	Conditions	Reference(s)
Boiling Point	212.5 °C	Atmospheric Pressure (1013.25 hPa)	[4][5][6]
212 °C		Atmospheric Pressure	[7]
~206 °C		Not Specified	[1]
203.56 °C	@ 760.00 mm Hg (estimated)	[8]	
97 °C	@ 20 mmHg	[2][9][10]	
170-172 °C	@ 15 mm Hg	[11]	
Melting Point	< -120 °C	Not Applicable	[5][6]
-77 °C	Not Applicable	[4]	
-75 °C	Not Applicable	[1][3]	

Note: Some sources report conflicting melting points, such as -25°C or even positive values, which are likely outliers or refer to impure samples or different substances.[7][9][11]

Experimental Protocols for Determination

Standard laboratory procedures for determining the melting and boiling points of organic compounds are applicable to NEP. These methods ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Since NEP has a very low melting point, this procedure would be conducted using a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid phase of NEP transitions to the liquid phase.

Apparatus:

- Melting point apparatus with cooling capabilities (e.g., cryostat)

- Sealed capillary tubes
- Thermometer or digital temperature probe
- Sample of solid NEP (previously frozen)

Procedure:

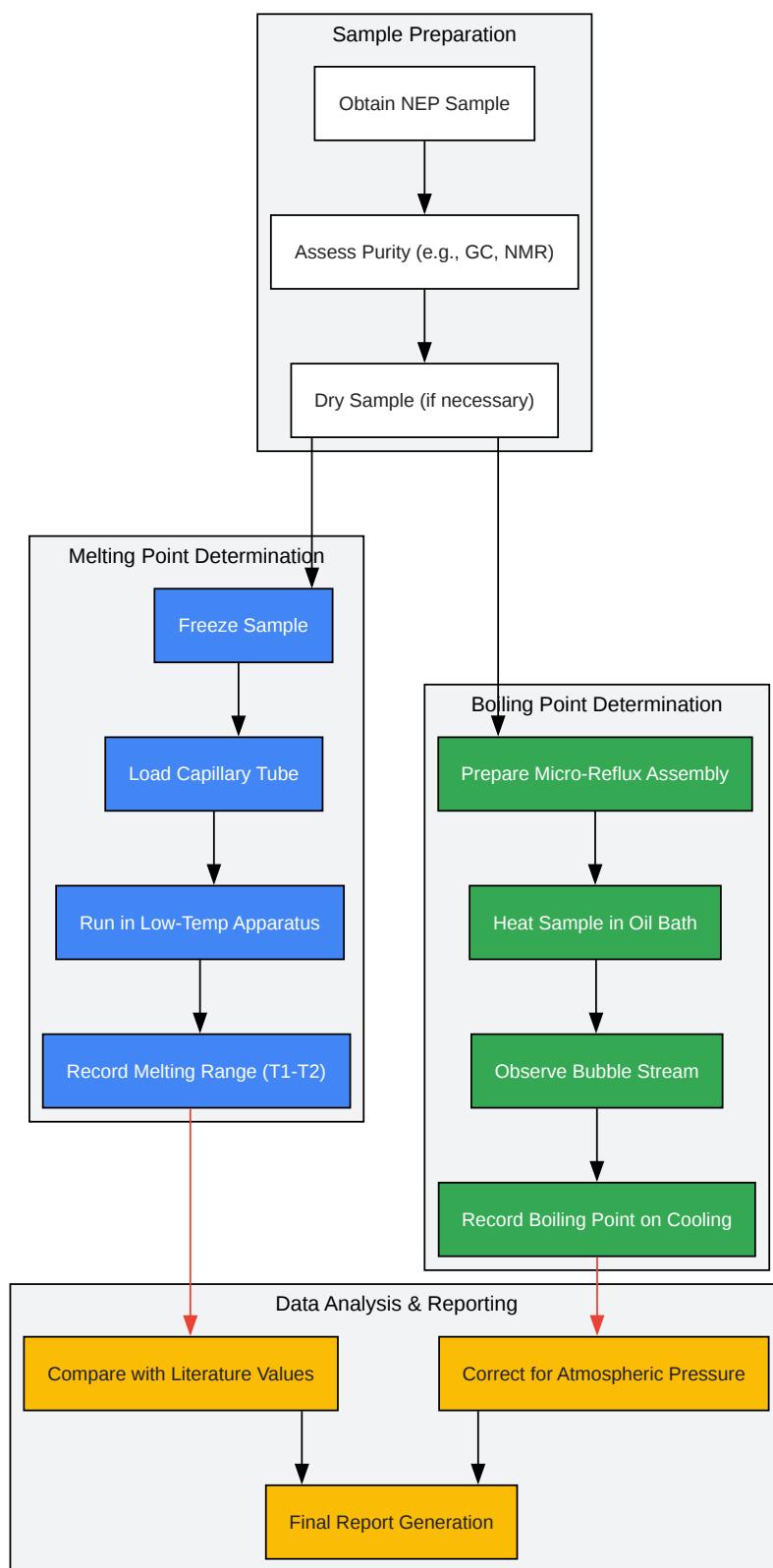
- Sample Preparation: A small amount of NEP is frozen. The solid sample is then finely powdered.[\[12\]](#)
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[\[13\]](#)[\[14\]](#)
- Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus. The cooling system is engaged to bring the temperature well below the expected melting point.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[\[14\]](#)
- Data Recording: Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the last crystal of the solid melts. The melting point is reported as the range T1-T2.[\[13\]](#) A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[\[13\]](#)

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Objective: To determine the temperature at which the vapor pressure of NEP equals the atmospheric pressure.[\[15\]](#)

Apparatus:


- Thiele tube or a beaker for a heating bath (using paraffin oil or a similar high-boiling liquid)
- Small test tube (e.g., sodium fusion tube)
- Capillary tube, sealed at one end
- Thermometer
- Bunsen burner or hot plate
- Stand and clamps

Procedure:

- Sample Preparation: Approximately 2-3 mL of liquid NEP is placed into the small test tube. [\[15\]](#)
- Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid. The test tube is then securely attached to a thermometer. [\[16\]](#)
- Heating: The entire assembly is clamped and immersed in the heating bath within the Thiele tube, ensuring the rubber band or thread used for attachment is above the oil level. [\[16\]](#)[\[17\]](#)
- Observation: The bath is heated gently. Initially, trapped air will bubble out of the capillary tube. [\[17\]](#) Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure.
- Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and bath are allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure. [\[16\]](#)[\[17\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of an N-Ethylpyrrolidone sample in a laboratory setting.

[Click to download full resolution via product page](#)**Workflow for Physical Property Characterization of NEP.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ethylpyrrolidone Supplier - Naturallifeworth [naturallifeworth.com]
- 2. haihangchem.com [haihangchem.com]
- 3. superiorchem.com [superiorchem.com]
- 4. pt.tnjchem.com [pt.tnjchem.com]
- 5. pt.tnjchem.com [pt.tnjchem.com]
- 6. hongrunplastics.com [hongrunplastics.com]
- 7. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO. , LTD [pymyj2002.com]
- 8. ethyl pyrrolidone, 2687-91-4 [thegoodsentscompany.com]
- 9. 2687-91-4 CAS MSDS (1-Ethyl-2-pyrrolidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. employees.oneonta.edu [employees.oneonta.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Core Physical Properties of N-Ethylpyrrolidone (NEP)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215724#boiling-point-and-melting-point-of-nep>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com